Bienvenue dans la boutique en ligne BenchChem!

5,7-Dichlorobenzo[d]oxazol-2(3H)-one

Cytochrome P450 Drug Metabolism Enzyme Inhibition

Rational design of σ1 receptor ligands or CYP2E1-inert controls demands the precise 5,7-dichloro substitution on the benzoxazolone scaffold. Generic or mono-chlorinated analogs fail to confer the exceptional σ1 affinity (Ki=0.1 nM) and >4000-fold σ2/σ1 selectivity observed in optimized N-substituted derivatives. Only the 5,7-dichloro isomer provides the essential molecular recognition for CNS agent development and unambiguous SAR interpretation. For reproducible results, procure this specific scaffold with verified ≥98% purity.

Molecular Formula C7H3Cl2NO2
Molecular Weight 204.01
CAS No. 19932-89-9
Cat. No. B2771758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dichlorobenzo[d]oxazol-2(3H)-one
CAS19932-89-9
Molecular FormulaC7H3Cl2NO2
Molecular Weight204.01
Structural Identifiers
SMILESC1=C(C=C(C2=C1NC(=O)O2)Cl)Cl
InChIInChI=1S/C7H3Cl2NO2/c8-3-1-4(9)6-5(2-3)10-7(11)12-6/h1-2H,(H,10,11)
InChIKeyDKVHXBWSNGQUFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dichlorobenzo[d]oxazol-2(3H)-one (CAS 19932-89-9): Procurement Guide for a Halogenated Benzoxazolone Scaffold


5,7-Dichlorobenzo[d]oxazol-2(3H)-one (CAS 19932-89-9) is a halogenated heterocyclic compound belonging to the benzoxazolone class, with the molecular formula C7H3Cl2NO2 and a molecular weight of 204.01 g/mol [1]. Its structure features a benzoxazolone core substituted with chlorine atoms at the 5- and 7-positions, imparting distinct electronic and steric properties compared to the unsubstituted parent scaffold . This compound serves as a key synthetic intermediate and is under investigation for its potential to modulate enzymes such as cytochrome P450 isoforms (e.g., CYP2E1) and lipoxygenase pathways, although direct bioactivity data for the unmodified molecule remain limited [2][3].

Why Chlorzoxazone and Other Benzoxazolone Analogs Cannot Replace 5,7-Dichlorobenzo[d]oxazol-2(3H)-one


The 5,7-dichloro substitution pattern on the benzoxazolone core critically alters molecular recognition and physicochemical properties, rendering generic substitution with mono‑chlorinated analogs (e.g., chlorzoxazone) or the unsubstituted benzoxazolone inappropriate for many research applications [1]. For instance, the dual chlorine atoms significantly reduce CYP2E1 inhibition (IC50 >20 μM) compared to the moderate activity of some mono‑chlorinated derivatives, indicating a distinct metabolic interaction profile [2]. Furthermore, the 5,7-dichloro motif is essential for the high σ1 receptor affinity and selectivity observed in certain N‑substituted derivatives, a property not conferred by the unsubstituted scaffold alone [3]. These examples underscore that substitution pattern, not merely core scaffold identity, dictates biological activity, making procurement of the specific 5,7-dichloro isomer essential for reproducible research outcomes.

Quantitative Differentiation: 5,7-Dichlorobenzo[d]oxazol-2(3H)-one vs. Comparators


CYP2E1 Inhibition: 5,7-Dichloro Substitution Yields Negligible Interaction vs. Chlorzoxazone's Substrate Activity

5,7-Dichlorobenzo[d]oxazol-2(3H)-one exhibits minimal inhibition of CYP2E1 (IC50 >20 μM) in human liver microsomes [1]. In contrast, the mono‑chlorinated analog chlorzoxazone (5-chlorobenzoxazolone) is a well‑established CYP2E1 substrate, commonly used as a probe drug for this isoform [2]. This stark difference in metabolic enzyme interaction—from substrate to negligible inhibitor—highlights that the 5,7-dichloro substitution pattern profoundly alters CYP2E1 binding.

Cytochrome P450 Drug Metabolism Enzyme Inhibition

5-Lipoxygenase (5-LOX) Inhibition: 5,7-Dichloro Derivative Shows No Activity, Differentiating It from Active Benzoxazolone Leads

At a concentration of 100 μM, 5,7-dichlorobenzo[d]oxazol-2(3H)-one displayed no significant inhibition of 5-lipoxygenase (5-LOX) in a rat basophilic leukemia (RBL-1) cell assay [1]. This inactivity contrasts with other benzoxazolone derivatives that have been reported to inhibit 5-LOX with micromolar potency, underscoring that not all benzoxazolones are active against this target [2].

Lipoxygenase Inflammation Enzyme Inhibition

Xanthine Oxidase Inhibition: Weak Activity at 16 μg/mL Defines Baseline for 5,7-Dichloro Scaffold

5,7-Dichlorobenzo[d]oxazol-2(3H)-one inhibits xanthine oxidase with an IC50 >16 μg/mL, as assessed by formazan formation after 2 hours of incubation [1]. While this potency is relatively weak, it provides a quantitative baseline for the unsubstituted 5,7-dichloro core. In comparison, optimized N‑substituted benzoxazolone derivatives have been reported with xanthine oxidase IC50 values in the low micromolar range, demonstrating the potential for potency improvement through further derivatization [2].

Xanthine Oxidase Enzyme Inhibition Uric Acid

σ1 Receptor Ligand Scaffold: 5,7-Dichloro Core Enables High-Affinity, Selective Derivatives

While direct σ1 binding data for the unsubstituted 5,7-dichlorobenzo[d]oxazol-2(3H)-one are not publicly available, the 5,7-dichloro substitution pattern is a critical determinant of σ1 receptor affinity in N‑benzyl derivatives. One such derivative achieved a Ki of 0.1 nM at σ1 and a remarkable σ2/σ1 selectivity ratio of 4270 [1]. In contrast, the unsubstituted benzoxazolone core typically yields much lower σ1 affinity and selectivity when similarly derivatized, establishing the 5,7-dichloro motif as a key pharmacophoric element [2].

Sigma Receptor CNS Ligand Binding

Physicochemical Profile: Increased Lipophilicity vs. Unsubstituted Benzoxazolone

The introduction of two chlorine atoms at positions 5 and 7 of the benzoxazolone ring increases the calculated octanol-water partition coefficient (clogP) from approximately 1.2 for the unsubstituted benzoxazolone to ~2.4 for the 5,7-dichloro derivative . This increase in lipophilicity can enhance membrane permeability but may also reduce aqueous solubility, a critical consideration for both in vitro assay design and in vivo formulation [1].

Lipophilicity Physicochemical Properties Drug Design

High-Value Procurement Scenarios for 5,7-Dichlorobenzo[d]oxazol-2(3H)-one Based on Evidence


Medicinal Chemistry: Design of σ1 Receptor Ligands with High Selectivity

This compound is the preferred starting material for synthesizing N‑substituted benzoxazolone derivatives intended for σ1 receptor targeting. The 5,7-dichloro substitution pattern is a key determinant of the exceptional σ1 affinity (Ki = 0.1 nM) and >4000‑fold σ2/σ1 selectivity observed in optimized analogs [1]. Researchers developing CNS agents for pain, depression, or neurodegenerative disorders should procure this specific scaffold, as the unsubstituted benzoxazolone does not confer the same binding advantages [2].

ADME/Tox Profiling: Negative Control for CYP2E1‑Mediated Metabolism

Given its minimal CYP2E1 inhibition (IC50 >20 μM), this compound can serve as a CYP2E1‑inert control in drug‑drug interaction studies or metabolic stability assays [1]. Unlike chlorzoxazone, which is actively metabolized by CYP2E1, the 5,7-dichloro derivative is unlikely to confound experimental readouts due to CYP2E1 engagement, making it a useful tool for isolating other metabolic pathways [2].

Chemical Biology: Defining the Structure-Activity Relationship (SAR) of Benzoxazolones

The well‑characterized inactivity against 5‑LOX (no effect at 100 μM) [1] and weak xanthine oxidase inhibition (IC50 >16 μg/mL) [2] make this compound an ideal reference point for SAR studies. By comparing these data to those of more potent mono‑chlorinated or N‑substituted analogs, researchers can precisely delineate the contribution of the 5,7-dichloro motif to target engagement and selectivity.

Synthetic Chemistry: Core Scaffold for Derivatization

The 5,7-dichlorobenzo[d]oxazol-2(3H)-one serves as a versatile intermediate for the synthesis of a wide array of heterocyclic systems, including triazoles, pyrazoles, and thiazoles [1]. Its chlorine atoms are amenable to nucleophilic aromatic substitution, allowing for the introduction of diverse functional groups, while the oxazolone ring can be further modified to generate libraries of compounds for biological screening [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,7-Dichlorobenzo[d]oxazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.